PF-3635659 Ki (M3) versus Marketed and Clinical M3 Antagonists
PF-3635659 exhibits a binding affinity (Ki) of 0.2 nM for the human muscarinic M3 receptor. This is comparable to tiotropium (Ki = 0.01–0.05 nM ), aclidinium (Ki ≈ 0.14 nM ), and umeclidinium (Ki ≈ 0.06 nM [1]), indicating that PF-3635659 resides within the same sub-nanomolar potency range as established long-acting muscarinic antagonists (LAMAs).
| Evidence Dimension | M3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.2 nM |
| Comparator Or Baseline | Tiotropium: 0.01–0.05 nM; Aclidinium: ≈0.14 nM; Umeclidinium: ≈0.06 nM |
| Quantified Difference | Within 3- to 20-fold of comparators; all sub-nanomolar range |
| Conditions | Radioligand displacement assay, human cloned M3 receptor expressed in CHO cells |
Why This Matters
Potency alone does not differentiate this compound; the differentiating feature is its binding kinetics (off-rate), not its equilibrium affinity.
- [1] Salmon M, et al. Pharmacological characterization of GSK573719 (umeclidinium): a novel, long-acting, inhaled antagonist of the muscarinic cholinergic receptors for treatment of pulmonary diseases. J Pharmacol Exp Ther. 2013;345(2):260-270. View Source
